

Spectroscopic data for 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

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Compound of Interest

Compound Name: 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

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Technical Guide: 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **5-amino-1-benzyl-1H-pyrazole-4-carbonitrile**. While experimentally determined spectroscopic data for this specific molecule is not readily available in the cited literature, this guide presents data from its closest structural analog, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, to provide a reliable estimation for researchers.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **5-amino-1-benzyl-1H-pyrazole-4-carbonitrile**, based on the known data for its phenyl analog and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.6	s	1H	Pyrazole H-3
~7.4 - 7.2	m	5H	Phenyl-H
~6.5	br s	2H	-NH ₂
~5.3	s	2H	-CH ₂ -Ph

Note: Data is estimated based on analogs. The pyrazole proton is a singlet. The five protons of the benzyl group's phenyl ring will appear as a multiplet. The amino protons will likely be a broad singlet, and the benzylic methylene protons will be a sharp singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~153	Pyrazole C-5
~143	Pyrazole C-3
~136	Phenyl C-ipso
~129	Phenyl C-ortho/meta
~128	Phenyl C-para
~118	-CN
~80	Pyrazole C-4
~55	-CH ₂ -Ph

Note: Data is estimated based on analogs.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3400-3200	N-H stretching (amine)
~3100-3000	C-H stretching (aromatic)
~2220	C≡N stretching (nitrile)
~1640	N-H bending (amine)
~1590, 1490, 1450	C=C stretching (aromatic and pyrazole rings)

Note: Data is estimated based on analogs such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[\[1\]](#)[\[2\]](#)

Table 4: Predicted Mass Spectrometry Data

m/z	Assignment
198.09	[M] ⁺ (Molecular Ion)
199.10	[M+H] ⁺
91.05	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: The molecular formula is C₁₁H₁₀N₄, with a molecular weight of 198.22 g/mol [\[3\]](#) The base peak is expected to be the tropylium ion resulting from the cleavage of the benzyl group.

Experimental Protocol: Synthesis

The synthesis of **5-amino-1-benzyl-1H-pyrazole-4-carbonitrile** can be achieved via the condensation of benzylhydrazine and ethoxymethylenemalononitrile.[\[3\]](#)[\[4\]](#) The following protocol is adapted from established procedures for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Reaction:

Benzylhydrazine + Ethoxymethylenemalononitrile → **5-amino-1-benzyl-1H-pyrazole-4-carbonitrile**

Materials:

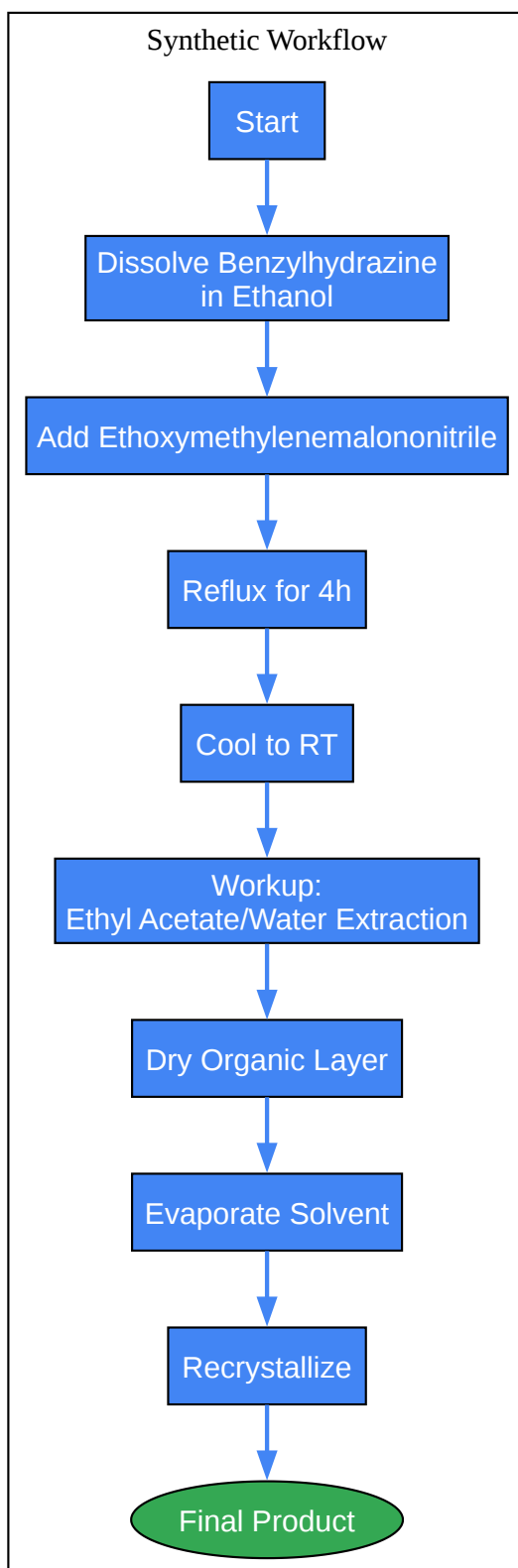
- Benzylhydrazine
- Ethoxymethylenemalononitrile
- Ethanol (absolute)
- Ethyl acetate
- Water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1.2 mmol) in absolute ethanol (2 mL).
- Slowly add ethoxymethylenemalononitrile (1.2 mmol) to the stirred solution.
- Heat the reaction mixture to reflux and maintain for 4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield **5-amino-1-benzyl-1H-pyrazole-4-carbonitrile** as a solid.

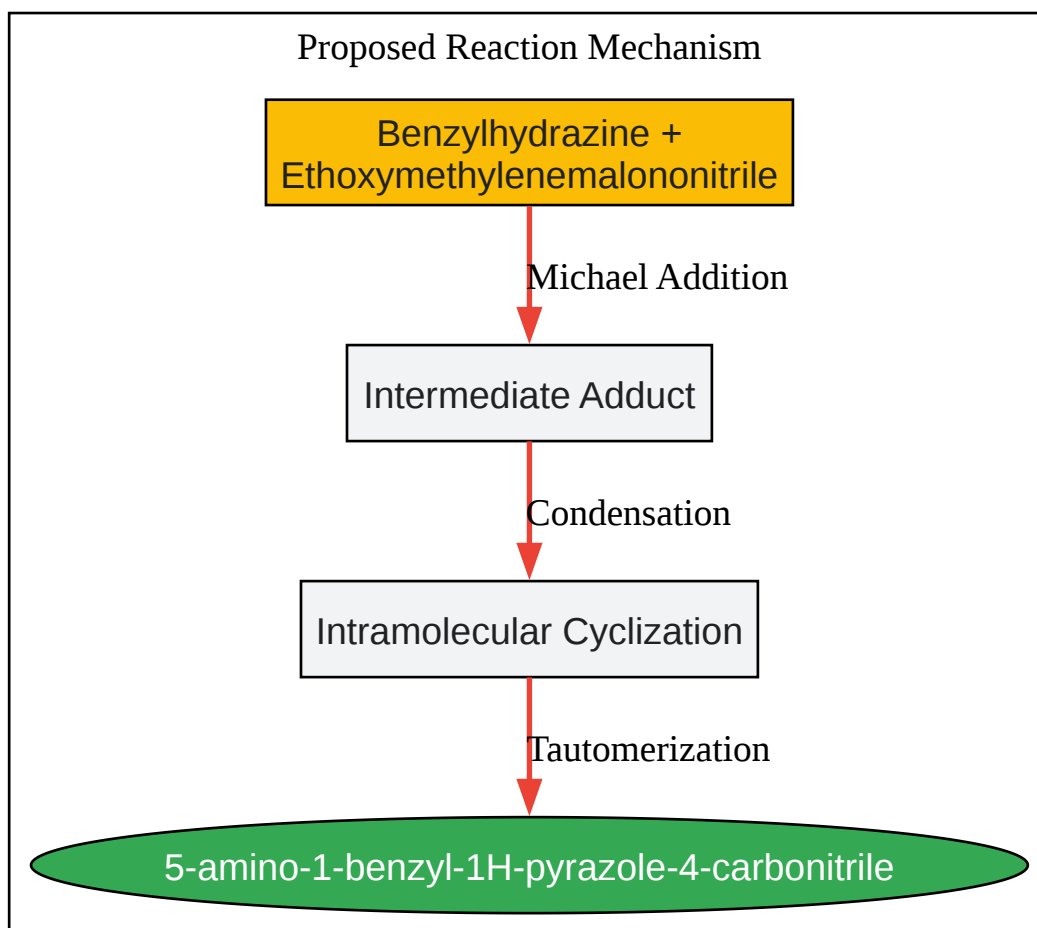
Visualizations

The following diagrams illustrate the synthetic workflow and the proposed reaction mechanism.



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Caption: Synthetic workflow for **5-amino-1-benzyl-1H-pyrazole-4-carbonitrile**.



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Caption: Proposed mechanism for the synthesis.

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